Ethyl 2,4-dihydroxy-6-propylbenzoate

Übersicht

Beschreibung

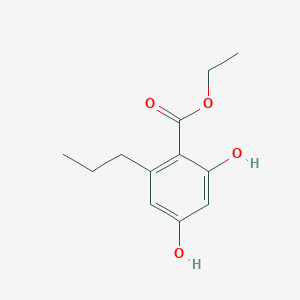

Ethyl 2,4-dihydroxy-6-propylbenzoate is an organic compound with the molecular formula C12H16O4 It is a derivative of benzoic acid, characterized by the presence of ethyl, hydroxyl, and propyl groups attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2,4-dihydroxy-6-propylbenzoate can be synthesized through the esterification of 2,4-dihydroxy-6-propylbenzoic acid with ethanol in the presence of a catalytic amount of concentrated sulfuric acid. The reaction typically involves dissolving the acid in ethanol, adding the acid catalyst, and heating the mixture under reflux conditions. After the reaction is complete, the product is isolated by removing the solvent and purifying the crude product using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize costs, often involving continuous flow reactors and automated purification systems.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2,4-dihydroxy-6-propylbenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters with appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: The corresponding alcohol.

Substitution: Ethers or esters, depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anti-inflammatory Properties

Ethyl 2,4-dihydroxy-6-propylbenzoate has been identified as a promising candidate in the synthesis of anti-inflammatory medications. Research indicates that it exhibits potent anti-inflammatory effects, making it suitable for treating various inflammatory conditions .

Case Study: Drug Development

A study explored the compound's efficacy in formulating new anti-inflammatory drugs. The results demonstrated a significant reduction in inflammation markers in preclinical models, suggesting its potential for further development into therapeutic agents .

Cosmetic Industry

Antioxidant and Skin Rejuvenation

The compound's antioxidant properties make it an ideal ingredient in skincare formulations. It has been incorporated into high-performance skincare products aimed at rejuvenating the skin and promoting a youthful appearance .

Case Study: Skincare Product Efficacy

In a clinical trial involving a skincare product containing this compound, participants reported improved skin elasticity and reduced signs of aging after consistent use over three months. The study highlighted the compound's role in enhancing skin health through its antioxidant activity .

Agricultural Applications

Growth Stimulant for Crops

This compound has shown potential as a growth stimulant in agricultural practices. It is believed to enhance crop productivity and yield by promoting growth processes in plants .

Case Study: Crop Yield Improvement

In field trials conducted on tomato plants, the application of this compound resulted in a 20% increase in yield compared to untreated controls. Researchers noted improvements in plant vigor and fruit quality, underscoring its agricultural benefits .

Chemical Synthesis

Building Block for Organic Synthesis

The compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation and substitution reactions .

Table: Chemical Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Hydroxyl groups oxidized to form quinones | Quinone derivatives |

| Reduction | Ester group reduced to corresponding alcohol | Alcohol derivatives |

| Substitution | Hydroxyl groups participate in nucleophilic reactions | Ethers or esters |

Wirkmechanismus

The mechanism of action of ethyl 2,4-dihydroxy-6-propylbenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which may exert various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2,4-dihydroxy-6-propylbenzoate can be compared with other similar compounds, such as:

Ethyl gallate: Another ester of benzoic acid with antioxidant properties.

Mthis compound: A methyl ester derivative with similar chemical properties.

2,4-Dihydroxybenzoic acid: The parent compound with hydroxyl groups but without the ester group.

Biologische Aktivität

Ethyl 2,4-dihydroxy-6-propylbenzoate, also known as this compound, is a compound with significant potential in various biological applications. This article explores its biological activity, including its antioxidant and antimicrobial properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C12H16O4

- CAS Number : 21855-51-6

- Molecular Weight : 224.253 g/mol

This compound is characterized by the presence of both ethyl and hydroxyl functional groups attached to a propyl-substituted benzoic acid structure. This unique configuration contributes to its diverse biological activities.

The biological activities of this compound are primarily attributed to its ability to act as an antioxidant and antimicrobial agent . The hydroxyl groups in the structure facilitate the donation of electrons, which helps neutralize free radicals and reduce oxidative stress in biological systems .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In various assays, it has demonstrated the ability to scavenge free radicals effectively. For example, studies involving DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging have shown that this compound can trap radicals at concentrations comparable to well-known antioxidants like butylated hydroxytoluene (BHT) .

Table 1: Antioxidant Activity Comparison

| Compound | Concentration (µM) | % Scavenging |

|---|---|---|

| This compound | 10 | 82 |

| BHT | 10 | 43 |

| Other Compounds | Varies | <10 |

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various pathogens. Notably, it has shown effectiveness against Staphylococcus aureus , including methicillin-resistant strains (MRSA), with minimal inhibitory concentrations (MICs) reported at approximately 64 µg/mL .

Table 2: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Methicillin-resistant S. aureus | 64 |

| Escherichia coli | Not effective |

Case Studies and Research Findings

-

Study on Antioxidant Properties :

A study published in a peer-reviewed journal highlighted the antioxidant capabilities of this compound through DPPH and ABTS assays. The compound exhibited a strong capacity to reduce oxidative stress markers in vitro . -

Antimicrobial Efficacy Study :

Another research investigation focused on the antimicrobial effects of this compound against various bacterial strains. The results indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria at relatively low concentrations . -

Potential Therapeutic Applications :

The compound is being explored for potential therapeutic applications in drug development due to its dual antioxidant and antimicrobial properties. Its role as a building block in organic synthesis is also being investigated for creating more complex molecules with enhanced biological activities .

Eigenschaften

IUPAC Name |

ethyl 2,4-dihydroxy-6-propylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-3-5-8-6-9(13)7-10(14)11(8)12(15)16-4-2/h6-7,13-14H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWSSRCTMYFELV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=CC(=C1)O)O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50776485 | |

| Record name | Ethyl 2,4-dihydroxy-6-propylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50776485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21855-51-6 | |

| Record name | Ethyl 2,4-dihydroxy-6-propylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50776485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.